Cas no 58051-98-2 (Disperse Red 177)
Disperse Red 177 structure
Product Name:Disperse Red 177
Numero CAS:58051-98-2
MF:C20H18N6O4S
MW:438.459722042084
CID:57228
PubChem ID:109546
Update Time:2025-04-18
Disperse Red 177 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Disperse Red 177
- 2-((2-cyanoethyl)(4-((6-nitrobenzothiazol-2-yl)azo)phenyl)amino)ethyl acetate
- 2-(4-(N-Cyanoethyl-N-(acetoxyethyl)amino)phenylazo)-6-nitrobenzothiazole
- Latyl Red KC
- Red FRL
- 2-((p-(N-(2-Cyanoethyl)-N-(2-hydroxyethyl)amino)phenyl)azo)-6-nitrobenzothiazole acetate
- 68133-69-7
- SCHEMBL5943667
- Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-
- Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-
- DTXSID8071146
- Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)-
- NS00020446
- EINECS 268-697-6
- SCHEMBL16124940
- P65H6HJW6P
- C.I. Disperse red 177
- 58051-98-2
- W-111333
- 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile
- 2-[(2-Cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate
- Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((6-nitro-2-benzothiazolyl)azo)phenyl)amino)-
- 2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
-
- Inchi: 1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3/b24-23+
- Chiave InChI: ZNUBBVSUTSNSIM-WCWDXBQESA-N
- Sorrisi: S1C(/N=N/C2C=CC(=CC=2)N(CCC#N)CCOC(C)=O)=NC2C=CC(=CC1=2)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 438.11100
- Massa monoisotopica: 438.111
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 31
- Conta legami ruotabili: 9
- Complessità: 700
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 4
- Superficie polare topologica: 165A^2
Proprietà sperimentali
- Densità: 1.39
- Punto di ebollizione: 665.8°C at 760 mmHg
- Punto di infiammabilità: 356.4°C
- Indice di rifrazione: 1.674
- PSA: 165.00000
- LogP: 5.42628
Disperse Red 177 Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
58051-98-2 (Disperse Red 177) Prodotti correlati
- 68133-69-7(Disperse Red 177)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso